

Scrutinizing Lancifodilactone C: A Guide to its Structural Revision and Validation

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Compound of Interest		
Compound Name:	Lancifodilactone C	
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison and validation of the revised structure of **Lancifodilactone C**, a triterpenoid with noteworthy anti-HIV activity. The initial structural assignment of this natural product has been overturned through meticulous total synthesis, highlighting the power of synthetic chemistry in unequivocally determining complex molecular architectures. This guide delves into the data and methodologies that substantiated this critical revision.

From Proposed to Proven: The Structural Dichotomy of Lancifodilactone C

Lancifodilactone C was first isolated from Kadsura lancilimba, and its structure was initially determined using spectroscopic methods, including high-resolution mass spectrometry and 2D NMR analysis.[1] However, recent efforts to synthesize the molecule based on this proposed structure have revealed inconsistencies, leading to a pivotal structural reassignment.

The key to this revision was the first asymmetric total synthesis of the proposed structure of (+)-**Lancifodilactone C** by Kuroiwa and colleagues in 2023.[1] Upon completion of the synthesis, a critical discrepancy emerged: the nuclear magnetic resonance (NMR) spectra of the synthetic compound did not match the data reported for the natural product. This finding was the primary impetus for a re-evaluation of the originally proposed structure.

The research team then proposed a revised structure based on a plausible biosynthetic pathway involving a 6π -electrocyclization. Subsequent synthesis of this revised structure



yielded a compound whose spectroscopic data were in full agreement with those of naturally occurring **Lancifodilactone C**, thereby validating the new structural assignment.[1]

Spectroscopic Data: The Telltale Differences

While the definitive, side-by-side quantitative NMR data for the proposed versus the revised structure is located in the supporting information of the primary literature, the published findings unequivocally state a mismatch for the former and a match for the latter when compared to the natural product.[1] The inconsistencies in the initial comparison were significant enough to rule out the originally proposed structure.

Table 1: Comparison of Spectroscopic Data for Lancifodilactone C Structures

Spectroscopic Data	Proposed Structure	Revised Structure	Natural Lancifodilactone C
¹ H NMR Spectrum	Did not match	Matched	Reported Data
¹³ C NMR Spectrum	Did not match	Matched	Reported Data

Note: The detailed, quantitative NMR data is contained within the supporting information of the primary research article (J. Am. Chem. Soc. 2023, 145, 27, 14587–14591) but is not publicly available through all channels.

Experimental Protocols: A Synthetic Approach to Truth

The validation of the revised structure of **Lancifodilactone C** hinged on a sophisticated total synthesis strategy. The following provides an overview of the key experimental methodologies employed.

Key Synthetic Strategy for the Proposed Structure:

The initial synthesis targeting the proposed structure utilized a domino [4+3] cycloaddition reaction. This elegant approach aimed to construct the complex cycloheptatriene core of the molecule efficiently.[1] The workflow involved the reaction of a diene with a cyclopropene, followed by elimination and electrocyclization.[1]





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Caption: Synthetic approach to the proposed structure.

Biosynthetically Guided Synthesis of the Revised Structure:

The synthesis of the validated, revised structure was guided by a biosynthetic hypothesis. This involved considering a plausible biological pathway for the formation of **Lancifodilactone C** in the plant. The key transformation in this proposed pathway is a 6π -electrocyclization reaction. The successful synthesis of the revised structure, which matched the natural product, lends strong support to this biosynthetic proposal.[1]



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Caption: Biosynthetically-guided validation pathway.

Biological Activity and Future Directions

Lancifodilactone C has been reported to inhibit the replication of the Human Immunodeficiency Virus (HIV) in H9 lymphocytes, with a half-maximum effective concentration (EC $_{50}$) of 1.4 µg/mL.[1] Importantly, it did not exhibit cytotoxicity at concentrations up to 100 µg/mL.[1] To date, there have been no published studies comparing the anti-HIV activity of the erroneously proposed structure with the now-validated revised structure. Such a study could



provide valuable insights into the structure-activity relationship (SAR) of this class of compounds.

The successful revision of **Lancifodilactone C**'s structure underscores the indispensable role of total synthesis in modern natural product chemistry. It provides a solid foundation for further investigation into the mechanism of action of this potent anti-HIV agent and opens avenues for the design and synthesis of novel analogs with potentially enhanced therapeutic properties.

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References

- 1. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 1. Diastereoselective Synthesis of CDEFGH Ring System PubMed [pubmed.ncbi.nlm.nih.gov]
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